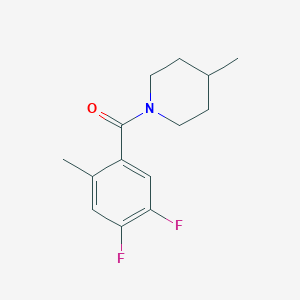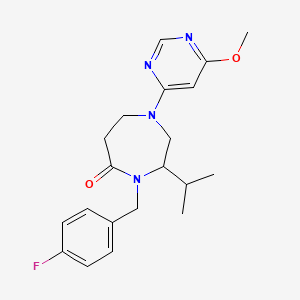![molecular formula C15H13ClN4S B5402056 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as Cl-NQNO, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It belongs to the class of nitroaromatic compounds and has been found to possess potent biological activity against a wide range of organisms.
Mecanismo De Acción
The mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to cell death in bacteria, parasites, and cancer cells.
Biochemical and Physiological Effects
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are involved in cellular respiration. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to induce the expression of genes involved in oxidative stress response pathways. This can lead to the activation of cellular defense mechanisms against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is its potent biological activity. It has been found to be effective against a wide range of organisms, making it a valuable tool in scientific research. In addition, the synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple, allowing for large-scale production. However, there are some limitations to the use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in lab experiments. It can be toxic to cells at high concentrations, making it important to carefully control the dose used in experiments. In addition, the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of new synthesis methods for 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline and related compounds. This could lead to the production of more potent and selective compounds for use in scientific research. In addition, further studies are needed to fully understand the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. This could lead to the development of new drugs that target oxidative stress pathways in cells. Finally, there is a need for more studies on the safety and toxicity of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, particularly in vivo. This could help to determine the potential use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in clinical settings.
Métodos De Síntesis
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline can be synthesized by the reaction of 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylaniline and nitrous acid. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been extensively used in scientific research due to its potent biological activity. It has been found to possess antimicrobial, antiparasitic, and anticancer properties. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to be effective against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to have potent anticancer activity against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20(2)12-6-4-11(5-7-12)18-19-15-17-13-8-3-10(16)9-14(13)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHQZNEVDXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![4-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5402001.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)

![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)